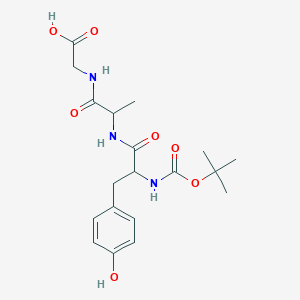

BOC-TYR-D-ALA-GLY-OH

Description

Significance of BOC-TYR-D-ALA-GLY-OH as a Peptide Building Block in Academic Research

In academic and pharmaceutical research, this compound serves as a crucial building block in the synthesis of various bioactive peptides. The Boc group provides a stable, acid-labile protection for the N-terminal amino group of Tyrosine, allowing for controlled, stepwise elongation of the peptide chain. This strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).

The Tyr-D-Ala-Gly sequence is a core motif found in several potent opioid peptides, most notably dermorphin (B549996) and its analogues. Dermorphin, a heptapeptide (B1575542) with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, exhibits potent analgesic activity. researchgate.net5z.com The N-terminal tetrapeptide, H-Tyr-D-Ala-Phe-Gly-NH₂, is recognized as the minimal sequence required for this opiate-like activity. researchgate.netresearchgate.net Consequently, this compound is frequently utilized as a precursor in the synthesis of dermorphin analogues to investigate their structure-activity relationships. researchgate.net

The incorporation of D-Alanine instead of the natural L-Alanine at the second position is a key structural modification. This substitution enhances metabolic stability by making the peptide resistant to degradation by aminopeptidases. vulcanchem.com This increased stability is a critical factor in developing peptide-based drug candidates with improved pharmacokinetic profiles.

Research has demonstrated the use of this compound in the synthesis of bifunctional peptides that can act as agonists for both δ and μ opioid receptors. nih.gov It is also a key intermediate in creating dimeric peptide analogues, such as biphalin (B1667298), where two enkephalin-like fragments are joined together. nih.govnih.gov These studies highlight the versatility of this building block in creating novel peptide structures with tailored biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H35N3O7 |

| Molecular Weight | 465.54 g/mol |

| IUPAC Name | (S)-2-((R)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanamido)propanamido)acetic acid |

| Sequence | This compound |

| CAS Number | 64410-47-5 chemsrc.com |

Conceptual Framework: this compound in the Context of Bioactive Peptide Analogue Design

The use of this compound is central to the rational design of bioactive peptide analogues, particularly in the field of opioid research. The Tyr-D-Ala-Gly sequence serves as the "message" portion of many opioid peptides, responsible for binding to and activating opioid receptors. The N-terminal tyrosine is especially critical for this interaction.

By using this compound as a starting fragment, researchers can systematically modify the C-terminal portion of the peptide to explore how these changes affect receptor affinity, selectivity, and functional activity. For instance, it has been coupled with other peptide fragments to create novel bifunctional ligands that target both opioid and neurokinin-1 (NK1) receptors. nih.gov This approach aims to develop analgesics with potentially fewer side effects.

The design of enkephalin analogues often involves attaching different chemical moieties to the C-terminus of the Tyr-D-Ala-Gly-Phe sequence to enhance bioactivity and bioavailability. nih.gov this compound provides the foundational structure for synthesizing these modified tetrapeptides. Studies have shown that attaching parts of the fentanyl moiety to this core sequence can result in ligands with mixed agonist activities at both μ and δ opioid receptors. nih.gov

Furthermore, this protected tripeptide is instrumental in the synthesis of constrained analogues. Introducing conformational constraints into a peptide backbone, for example by cyclization or incorporating specific scaffolds, can lead to enhanced receptor selectivity and potency. researchgate.netnih.gov this compound allows for the straightforward synthesis of the linear precursor required for these more complex modifications.

Table 2: Research Applications of this compound in Peptide Analogue Design

| Research Area | Application of this compound | Key Findings |

|---|---|---|

| Opioid Receptor Ligands | Synthesis of dermorphin and enkephalin analogues. researchgate.netnih.gov | The Tyr-D-Ala-Gly sequence is crucial for opioid activity. Modifications at the C-terminus influence receptor selectivity and potency. nih.gov |

| Bifunctional Peptides | Used as a building block for peptides targeting both opioid and NK1 receptors. nih.gov | Resulted in bifunctional peptides with potent agonist activity at δ and μ opioid receptors and antagonist activity at NK1 receptors. nih.gov |

| Dimeric Peptides | Synthesis of biphalin analogues, which are dimeric opioid peptides. nih.govnih.gov | The dimeric structure can enhance affinity for both μ and δ opioid receptors. nih.gov |

| Metabolic Stability Studies | The D-Ala residue provides resistance to enzymatic degradation. vulcanchem.com | Analogues containing the Tyr-D-Ala-Gly sequence show increased metabolic stability compared to native enkephalins. vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H27N3O7 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetic acid |

InChI |

InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25) |

InChI Key |

UZKCPNFSGFGLGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Tyr D Ala Gly Oh and Its Derivatives

Solution-Phase Peptide Synthesis Strategies for BOC-TYR-D-ALA-GLY-OH

Solution-phase synthesis, while often more labor-intensive than solid-phase methods, is well-suited for the large-scale production of smaller peptides like this compound. vulcanchem.com This classical approach involves the stepwise coupling of amino acids in a homogenous solution, followed by purification of the intermediate products at each stage. springernature.comnih.gov

Optimized Coupling Procedures for Oligopeptide Formation

The formation of peptide bonds is a cornerstone of peptide synthesis, and the choice of coupling reagent is critical to prevent racemization and other side reactions. A variety of coupling reagents have been developed to facilitate efficient amide bond formation. globalresearchonline.net

For the synthesis of oligopeptides such as this compound, common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. globalresearchonline.net More advanced phosphonium (B103445) and uronium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU offer higher reactivity and are particularly useful for sterically hindered couplings. globalresearchonline.net The choice of reagent can significantly impact the reaction's efficiency and the purity of the final product. creative-peptides.com For instance, propylphosphonic anhydride (B1165640) (T3P®) has emerged as a green and effective coupling reagent, promoting rapid and efficient peptide bond formation with minimal epimerization. rsc.orgmdpi.com

A typical solution-phase strategy for a tripeptide might involve the coupling of BOC-D-Ala-OH with H-Gly-OMe to form BOC-D-Ala-Gly-OMe. Following deprotection of the BOC group and saponification of the methyl ester, the resulting dipeptide can be coupled with BOC-Tyr(tBu)-OH. The final step involves the removal of the tert-butyl protecting group from the tyrosine side chain.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, cost-effective. By-products can be difficult to remove. globalresearchonline.net |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for difficult couplings. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, stable solutions for automated synthesis. creative-peptides.com |

| Phosphonic Anhydrides | T3P® | Green reagent, water-soluble by-products, prevents racemization. rsc.org |

Protecting Group Orthogonality in Solution-Phase Segment Condensation

In solution-phase synthesis, particularly when dealing with larger peptides through fragment condensation, the concept of protecting group orthogonality is paramount. iris-biotech.de Orthogonality refers to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.denih.gov

For the synthesis of a protected fragment like this compound, the N-terminal Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA). nih.govresearchgate.net The side chain of tyrosine is often protected with a group like tert-butyl (tBu), which is also acid-labile but requires stronger acidic conditions for removal than the Boc group. This differential lability, while not strictly orthogonal, allows for sequential deprotection. peptide.com A truly orthogonal strategy would involve a combination like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile groups for the side chains. iris-biotech.de The strategic selection of protecting groups is essential to avoid unintended deprotection and side reactions during the synthesis. iris-biotech.dersc.org

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, has become the dominant methodology for peptide synthesis due to its efficiency and amenability to automation. nih.goviris-biotech.denih.gov In SPPS, the peptide is assembled stepwise while anchored to an insoluble polymeric support. nih.gov The protected peptide, this compound, can be utilized as a building block in SPPS to construct larger and more complex peptides.

Application of the Boc Strategy for Peptide Chain Elongation

The Boc strategy was one of the original and widely adopted methods in SPPS. americanpeptidesociety.org It relies on the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable groups, often benzyl-based, for side-chain protection. peptide.com The peptide chain is elongated through a series of cycles, each consisting of Nα-Boc deprotection with an acid like TFA, followed by neutralization and coupling of the next Boc-protected amino acid. csbio.com Although largely superseded by the Fmoc strategy for many applications due to the harsh acidic conditions required for final cleavage, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those prone to racemization under the basic conditions of Fmoc deprotection. iris-biotech.deamericanpeptidesociety.org

The general cycle for peptide chain elongation using the Boc strategy involves:

Deprotection: Removal of the N-terminal Boc group with TFA. peptide.com

Washing: Removal of excess TFA and by-products.

Neutralization: Treatment with a base to free the N-terminal amine.

Coupling: Addition of the next Boc-protected amino acid with a coupling reagent.

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. peptide.com

Strategic Selection of Resins and Linkers in Boc SPPS

The choice of resin and linker is a critical determinant of the success of Boc-SPPS. biosynth.com The linker connects the growing peptide chain to the solid support and dictates the conditions required for the final cleavage of the peptide from the resin. bachem.com

For the synthesis of peptide acids using the Boc strategy, the Merrifield resin is a classic choice. chempep.com It is a chloromethylated polystyrene support where the first amino acid is typically attached as its cesium salt to minimize racemization. chempep.com However, the benzyl (B1604629) ester linkage to the Merrifield resin can be somewhat labile to the repeated TFA treatments used for Boc deprotection, potentially leading to chain loss. chempep.com To address this, the Phenylacetamidomethyl (PAM) resin was developed. chempep.comiris-biotech.de The PAM linker offers greater acid stability, reducing premature cleavage during synthesis. iris-biotech.de For the synthesis of peptide amides, the 4-methylbenzhydrylamine (B1223480) (MBHA) resin is the support of choice in Boc-SPPS. biosynth.comchempep.com

| Resin | Linker Type | Final Cleavage Product | Key Features |

| Merrifield | Chloromethyl | Peptide Acid | Classic Boc-SPPS resin; potential for chain loss with repeated TFA treatment. chempep.com |

| PAM | Phenylacetamidomethyl | Peptide Acid | Increased acid stability compared to Merrifield resin, reducing premature cleavage. chempep.comiris-biotech.de |

| MBHA | Methylbenzhydrylamine | Peptide Amide | Standard resin for producing C-terminal peptide amides via Boc-SPPS. biosynth.comchempep.com |

Methodologies for N-Terminal Deprotection and In-situ Neutralization

The deprotection of the N-terminal Boc group is typically achieved using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). peptide.compeptide.com A common concentration is 50% TFA in DCM. peptide.com Following deprotection, the N-terminal amine exists as a trifluoroacetate (B77799) salt, which must be neutralized to the free amine before the next coupling step can occur. peptide.com

Traditionally, the neutralization step is performed separately after the acid deprotection and washing steps. peptide.com However, this can lead to peptide aggregation on the resin. To circumvent this, in situ neutralization protocols were developed. nih.govresearchgate.net In this approach, the neutralization and coupling steps are performed simultaneously. nih.govresearchgate.net A tertiary amine base, such as diisopropylethylamine (DIEA), is added along with the activated Boc-amino acid. peptide.comluxembourg-bio.com This method minimizes the time the peptide-resin spends in the neutral, aggregation-prone state, thereby improving coupling efficiency, especially for "difficult" sequences. nih.govresearchgate.net The use of in situ neutralization with highly efficient coupling reagents like HATU or HBTU has been shown to significantly shorten cycle times and improve the yield of the desired peptide. luxembourg-bio.com

Innovative and Environmentally Conscious Approaches in this compound Synthesis

The chemical synthesis of peptides is undergoing a significant transformation, driven by the principles of green chemistry to reduce environmental impact. Traditional peptide synthesis often relies on large quantities of hazardous and volatile organic solvents. In the context of producing fragments like this compound, modern research focuses on developing cleaner, more efficient, and sustainable methodologies. These innovative approaches aim to replace conventional organic solvents with water, harnessing technologies like microwave irradiation and nanotechnology to facilitate reactions that would otherwise be inefficient in an aqueous environment.

Water-Based Microwave-Assisted Peptide Synthesis Protocols

A significant advancement in environmentally conscious peptide synthesis is the use of water as the primary solvent, coupled with microwave (MW) irradiation to accelerate the process. researchgate.netbrieflands.com This combination addresses the slow reaction rates typically observed in aqueous-based peptide synthesis. mdpi.com While the target fragment this compound has been used in conventional solution-phase synthesis, applying water-based microwave-assisted protocols offers a greener and more efficient alternative for its production or for the synthesis of larger peptides incorporating this sequence. nih.gov

The core of this methodology involves solid-phase peptide synthesis (SPPS) where water is used for both the coupling and deprotection steps. nih.gov Key components for the success of this approach include the use of hydrophilic solid supports, such as polyethylene (B3416737) glycol (PEG)-based resins, which swell appropriately in water, and water-soluble coupling reagents. researchgate.net Studies have shown that for Boc-protected amino acids, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) yields excellent results in terms of purity and yield. researchgate.net

Microwave irradiation is crucial as it provides rapid and uniform heating, dramatically reducing reaction times from hours to mere minutes. mdpi.com Research on the synthesis of the model pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-OH), which contains a tyrosine residue similar to the target compound, demonstrates the effectiveness of this protocol. nih.gov The synthesis can be completed with high purity (78-98%) and yield (86-94%) with coupling steps as short as 7 minutes at 75°C. researchgate.netnih.gov Importantly, these rapid, high-temperature conditions have been shown to cause no significant racemization. mdpi.comnih.gov

Below is a data table summarizing a typical protocol for the microwave-assisted SPPS of a peptide in water, based on findings from analogous syntheses.

| Step | Reagents and Conditions | Time | Temperature | Reference |

|---|---|---|---|---|

| Resin Swelling | PEG-based resin (e.g., TentaGel, ChemMatrix) in H₂O | ~30 min | Room Temp. | researchgate.net |

| Boc-Deprotection | Aqueous Trifluoroacetic Acid (TFA) | ~15 min | Room Temp. | mdpi.comnih.gov |

| Washing | H₂O | Multiple cycles | Room Temp. | rsc.org |

| Neutralization | Aqueous base (e.g., 10% DIEA in H₂O or 0.05 M NaHCO₃) | ~10 min | Room Temp. | mdpi.comnih.gov |

| Coupling | Boc-amino acid, EDC/HONB or DMTMM in H₂O | 3-7 min | 70-75°C (MW) | mdpi.comnih.gov |

Exploitation of Nanoparticle Technology in Aqueous Peptide Chemistry

A primary challenge in aqueous peptide synthesis is the poor solubility of the most common building blocks, including Boc-protected amino acids. mdpi.com A groundbreaking solution to this problem is the use of nanoparticle technology. mdpi.com This approach converts water-insoluble Boc-amino acids into water-dispersible nanoparticles, typically through a wet-milling process using a ball mill. mdpi.comresearchgate.net The resulting nanoparticles, with sizes often ranging from 500 to 750 nm, form stable suspensions in water, dramatically increasing the surface area and reactivity of the amino acid derivatives. rsc.orgresearchgate.net

This nanoparticle technology is particularly powerful when combined with the microwave-assisted protocols described previously. mdpi.comresearchgate.net The use of suspended nanoparticle reactants overcomes the solubility barrier and allows for extremely efficient and rapid coupling reactions in water under microwave irradiation. mdpi.com For these reactions, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been identified as a highly effective coupling reagent, capable of completing the coupling of a Boc-amino acid nanoparticle to a resin-bound peptide in as little as one minute at 70°C. mdpi.comrsc.org

The following interactive data table illustrates the enhanced efficiency achieved by using Boc-amino acid nanoparticles in microwave-assisted aqueous synthesis.

| Reactant Form | Coupling Reagent | MW-Assisted Reaction Time (70°C) | Coupling Efficiency | Reference |

|---|---|---|---|---|

| Non-Dispersed Boc-Amino Acid | Not specified | > 15 min (2 cycles) | Complete | mdpi.com |

| Boc-Phe-OH Nanoparticles | WSCI / sulfo-HOSu | 3 min | Complete | mdpi.com |

| Boc-Phe-OH Nanoparticles | DMTMM | 1 min | Complete | mdpi.com |

These innovative and environmentally conscious strategies represent a paradigm shift in peptide synthesis. By moving away from organic solvents and embracing water-based systems enhanced by microwave and nanoparticle technologies, the synthesis of peptide fragments like this compound and its derivatives can be achieved with greater speed, efficiency, and sustainability. mdpi.comsemanticscholar.org

Structure Activity Relationship Sar Studies of Boc Tyr D Ala Gly Oh Derived Peptide Systems

Rational Design and Synthesis of Peptide Analogues and Derivatives

The rational design and synthesis of analogues based on the BOC-TYR-D-ALA-GLY-OH scaffold involve systematic chemical modifications to probe the structural requirements for biological activity. nih.gov These modifications include alterations at the N-terminus and C-terminus, stereochemical modulation, conformational constraint through cyclization, and the creation of peptidomimetics. mdpi.com Such strategies aim to develop compounds with improved pharmacological profiles. mdpi.com

Impact of N-Terminal Modifications on Bioactivity Profiles

The N-terminal region of opioid peptides is a critical determinant of their biological activity. nih.gov Modifications at this terminus can significantly alter receptor affinity and selectivity.

Key N-terminal modifications and their effects include:

Guanidination: The introduction of a guanidino group at the N-terminus of dermorphin-(1-4) analogues has been shown to be advantageous, potentially enhancing interaction with the receptor. For instance, the guanidino derivative H2NC=(NH)-Tyr-D-MetO-Phe-Gly-NH2 displayed exceptionally strong analgesia, being 1550 times more potent than morphine when administered intracerebroventricularly. nih.govacs.org

Methylation: N-methylation of the tyrosine residue can impact bioactivity. For example, methylation of the p-OH group of the tyrosine analogue [Tyr(Me)] has been shown to yield analogues with significant activity. annualreviews.org

Deamination: The removal of the Nα-amino group or its replacement with other groups is a common strategy to convert opioid agonists into antagonists. nih.gov This suggests the amino group is not always essential for receptor binding. mdpi.com

Substitution with bulky groups: Replacing the N-terminal tyrosine with bulky aromatic residues like 2',6'-dimethyl-L-tyrosine (Dmt) can lead to enhanced MOR affinity and pharmacological activity in endomorphin analogues. nih.gov The Dmt-Tic pharmacophore, in particular, has been shown to induce extraordinary DOR selectivity. nih.gov

A summary of N-terminal modifications and their observed impact is presented in the table below.

| Modification | Example Compound | Observed Effect on Bioactivity |

| Guanidination | H2NC=(NH)-Tyr-D-MetO-Phe-Gly-NH2 | Significantly increased analgesic potency. nih.govacs.org |

| Methylation of Tyr | [Tyr(Me)] analogue | Retention of significant activity. annualreviews.org |

| Deamination | General modification | Can convert agonists to antagonists. mdpi.comnih.gov |

| Bulky Group Substitution | [Dmt¹]EM-2 | Enhanced MOR affinity and activity. nih.gov |

C-Terminal Modifications as Critical Pharmacophores and Address Regions

The C-terminus of peptide systems derived from this compound plays a crucial role in modulating receptor selectivity and pharmacokinetic properties. nih.govnih.gov This region is often considered the "address" region, which directs the peptide to a specific receptor subtype, while the N-terminal "message" region is responsible for triggering the biological response. mdpi.comnih.gov

Key C-terminal modifications and their effects include:

Amidation: C-terminal amidation is a common modification that can protect the peptide from enzymatic degradation by carboxypeptidases, thereby prolonging its biological half-life and enhancing its potency. mdpi.com For example, the C-terminal amide of dermorphin (B549996) is important for its activity. researchgate.net

Esterification: The conversion of the C-terminal carboxylic acid to a methyl ester in [D-Ala²]-Met-enkephalin has been shown to increase potency. annualreviews.org Similarly, H-Tyr-D-MetO-Phe-Gly-OCH3 was found to be a highly selective µ-receptor ligand. nih.gov

Truncation: Truncation of the C-terminal amino acids can have varied effects. For instance, the N-terminal tetrapeptide of dermorphin is considered the minimal sequence for µ-opioid receptor (MOR) activity. mdpi.comresearchgate.net However, truncation of the C-terminal dipeptide from some analogues can lead to dipeptide molecules with diverse biological profiles, including DOR agonism or antagonism. mdpi.com

Substitution: Replacing the C-terminal amino acid can significantly impact activity. For example, in dermorphin-(1-4) analogues, substitution at the fourth position (Gly) is generally well-tolerated. acs.org The analogue H-Tyr-D-MetO-Phe-D-Ala-OH was found to be 30 times more potent than morphine. nih.gov

The following table summarizes the effects of various C-terminal modifications.

| Modification | Example Compound | Observed Effect |

| Amidation | Dermorphin (Tyr-d-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | Increased resistance to enzymatic degradation and enhanced potency. mdpi.comresearchgate.net |

| Esterification | H-Tyr-D-MetO-Phe-Gly-OCH₃ | High selectivity for µ-opioid receptors. nih.gov |

| Truncation | Dermorphin-(1-4) | Minimal sequence for MOR activity. mdpi.comresearchgate.net |

| Substitution | H-Tyr-D-MetO-Phe-D-Ala-OH | High analgesic potency. nih.gov |

Stereochemical Modulation and D-Amino Acid Incorporations

The stereochemistry of amino acid residues within a peptide is a critical factor influencing its conformation, stability, and interaction with receptors. nih.govresearchgate.net The incorporation of D-amino acids is a key strategy in peptide drug design. mdpi.com

Key aspects of stereochemical modulation include:

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer can have profound effects on bioactivity. The presence of a D-amino acid at the second position, such as D-Alanine in dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), is crucial for its high µ-opioid receptor (MOR) agonist activity and resistance to enzymatic degradation. mdpi.comresearchgate.netoup.com The substitution of D-Ala at position 2 in enkephalin analogs also led to increased stability and activity. mdpi.com

Enhanced Stability: D-amino acids are not recognized by many proteases, which typically target peptide bonds between L-amino acids. biopharmaspec.com This resistance to proteolysis increases the peptide's half-life in biological systems. biopharmaspec.comekb.eg

Conformational Changes: The introduction of a D-amino acid can induce specific turns or conformational changes in the peptide backbone, which may be favorable for receptor binding. nih.govscielo.org.mx For example, the D-configuration at the second position of dermorphin is critical for its MOR agonist activity. mdpi.com Conversely, replacing L-Pro with D-Pro in some peptides can significantly decrease binding affinity. mdpi.com

Reversal of Stereochemical Preference: In some cases, conformational constraints can reverse the typical stereochemical preference for receptor binding. For instance, in dynorphin (B1627789) A analogs, a conformationally constrained D-Phe analog at position 4 showed higher affinity for kappa and mu receptors than the corresponding S-Atc analog. nih.gov

The following table highlights the impact of D-amino acid incorporation.

| Peptide | Modification | Effect |

| Enkephalin | Substitution of Gly² with D-Ala² | Increased stability and activity. mdpi.com |

| Dermorphin | Presence of D-Ala² | Crucial for high MOR agonist activity and enzymatic resistance. mdpi.comresearchgate.net |

| Dynorphin A | Substitution with (R)-Atc (D-Phe analog) at position 4 | Higher affinity for kappa and mu receptors compared to the (S)-Atc analog. nih.gov |

Cyclization Strategies for Conformational Constraint and Stability Enhancement

Cyclization is a powerful strategy to overcome the limitations of linear peptides, such as conformational flexibility and susceptibility to enzymatic degradation. biorxiv.orgnih.govfrontiersin.org By constraining the peptide into a more rigid structure, cyclization can enhance binding affinity, receptor selectivity, and metabolic stability. iptonline.comnih.govresearchgate.netbiosynth.com

Various cyclization strategies are employed in peptide design:

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal amino group and the C-terminal carboxyl group. This strategy has been shown to improve the stability of peptides. biorxiv.orgfrontiersin.org

Side-Chain to Side-Chain Cyclization: This method creates a covalent bridge between the side chains of two amino acid residues within the peptide sequence. Common methods include forming disulfide bonds between two cysteine residues or lactam bridges between the side chains of acidic and basic amino acids.

Backbone Cyclization: This involves creating a covalent linkage within the peptide backbone, which can further restrict conformational freedom. frontiersin.org

The benefits of cyclization are multifaceted. By reducing the number of available conformations, the entropic penalty upon binding to a receptor is lowered, which can lead to increased binding affinity. nih.govmdpi.com Furthermore, the cyclic structure can shield the peptide bonds from proteolytic enzymes, thereby enhancing stability. nih.govnih.gov For example, tetrapeptide analogs of dermorphin/deltorphin cyclized with a ureido bridge have shown potent antinociceptive effects. researchgate.net

Peptidomimetic Design Incorporating this compound Motifs

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve their drug-like properties, such as oral bioavailability and metabolic stability. The design of peptidomimetics often starts with the core pharmacophore of a bioactive peptide, such as the this compound motif.

Strategies for designing peptidomimetics include:

Backbone Modifications: Replacing peptide bonds with more stable isosteres, such as reduced amide bonds or other non-peptidic linkers. mdpi.com

Incorporation of Non-natural Amino Acids: The use of unnatural amino acids can introduce conformational constraints and improve stability. mdpi.comekb.eg

Scaffold-Based Design: Attaching the key pharmacophoric groups of the peptide to a non-peptide scaffold. This approach aims to reproduce the spatial arrangement of the critical residues in the bioactive conformation.

An example of peptidomimetic design is the development of cyclic peptide opioids related to dermorphin analogs, which have shown high activity at both µ- and δ-opioid receptors. ekb.eg Another approach involves the synthesis of analogs containing an alkylurea unit within the peptide chain. researchgate.net

Mapping Pharmacophoric Elements and Receptor Recognition Determinants

Pharmacophore mapping is a crucial process in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric elements) required for biological activity. nih.govscience.gov For opioid peptides derived from the this compound sequence, this involves determining the key residues and their spatial orientation that are critical for binding to and activating opioid receptors.

Key pharmacophoric elements for opioid peptides generally include:

An N-terminal Tyrosine Residue: The phenolic hydroxyl group and the amino group of the N-terminal tyrosine are considered essential for opioid activity, forming key interactions with the receptor. nih.govcore.ac.uk

An Aromatic Residue at Position 3 or 4: A second aromatic residue, typically Phenylalanine, is another important pharmacophoric element. The relative orientation of the two aromatic rings (from Tyrosine and Phenylalanine) is critical for receptor subtype selectivity. nih.gov

A Spacer Region: The amino acids between the two aromatic residues, such as D-Ala and Gly in the this compound motif, act as a spacer that influences the conformation of the peptide and the distance between the key pharmacophoric groups. scielo.org.mx

Computational methods, such as molecular docking and pharmacophore modeling, are often used in conjunction with experimental data from SAR studies to build and validate pharmacophore models. herts.ac.uknih.gov These models can then be used to design new ligands with improved affinity and selectivity. For example, studies on endomorphin-2 analogs have shown that a cis-conformation of the Tyr-Pro amide bond is important for its bioactive conformation. scielo.org.mx Similarly, for dermorphin tetrapeptide analogs, modifications at the N- and C-termini have been shown to be critical for their preference for µ- over δ-receptors. nih.gov

Linker Chemistry and Bivalent Ligand Design for Enhanced Receptor Interactions

The strategic design of bivalent ligands, which consist of two pharmacophoric units connected by a chemical spacer or "linker," represents a sophisticated approach to enhance interactions with G-protein coupled receptors (GPCRs), including opioid receptors. nih.govnih.gov This strategy is particularly relevant for derivatives of the core peptide sequence Tyr-D-Ala-Gly, which often originates from the precursor this compound. The rationale behind this design is that such molecules can simultaneously engage two receptor binding sites, which may be on adjacent receptors or within a receptor heterodimer, potentially leading to increased affinity, selectivity, and unique functional profiles compared to their monovalent counterparts. nih.gov

A critical element in this design is the linker itself. Its chemical properties—notably length, flexibility, and rigidity—are crucial determinants of the ligand's ultimate biological activity. nih.govresearchgate.net The linker's role is not merely to connect the two active moieties but to orient them optimally in three-dimensional space to facilitate simultaneous receptor binding. nih.gov Linker design can range from simple, flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units to more rigid structures like poly-proline helices or aromatic systems, and even functionalized moieties like hydrazone bridges. nih.govmdpi.comjst.go.jp

Research into opioid peptides derived from enkephalin analogues demonstrates the profound impact of linker chemistry. In one series of studies, a Tyr-D-Ala-Gly-Phe peptide fragment was conjugated to a 4-anilidopiperidine moiety, another opioid-active structure, to create a non-peptide-peptide bivalent ligand. ebi.ac.uknih.gov The investigation compared direct conjugation with the insertion of a simple β-alanine linker. The introduction of this short, flexible linker resulted in a significant enhancement of binding affinity at both µ-opioid receptors (MOR) and δ-opioid receptors (DOR). nih.gov For instance, when the peptide was linked to one 4-anilidopiperidine derivative (compound 3 in the study), the resulting bivalent ligand 10 had a MOR affinity (Kᵢ) of 3 nM. However, the insertion of a β-alanine linker to create ligand 16 improved this affinity to 1 nM and dramatically increased DOR affinity from 320 nM to 34 nM. nih.gov This highlights the linker's ability to provide the necessary spacing and conformational flexibility for improved receptor engagement.

Table 1: Impact of a β-Alanine Linker on Opioid Receptor Affinity

A comparison of bivalent ligands with and without a linker, showing the peptide pharmacophore (Tyr-D-Ala-Gly-Phe) connected to a 4-anilidopiperidine moiety (small molecule 3).

| Ligand | Linker | µ-Opioid Receptor Affinity (Kᵢ, nM) | δ-Opioid Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Ligand 10 | None | 3 | 320 | nih.gov |

| Ligand 16 | β-Alanine | 1 | 34 | nih.gov |

Further studies have explored a wider variety of linkers to connect the Tyr-D-Ala-Gly-Phe-NH₂ opioid pharmacophore with a melanocortin-4 receptor (MC4R) antagonist. mdpi.com This work systematically varied linker length and rigidity to probe the structure-activity relationship. The findings revealed that there isn't always a simple correlation between linker length and receptor affinity; rather, the biological activity appears to depend on a precise balance of affinities for the target receptors. researchgate.netmdpi.com Peptidomimetics incorporating longer, flexible linkers, such as aminohexanoic acid (Ahx), showed potent activity. mdpi.com In contrast, those with shorter, more rigid linkers like D-Alanine exhibited a different affinity profile, demonstrating that subtle changes in the linker can fine-tune the pharmacological properties of the bivalent ligand. mdpi.com

Table 2: Effect of Linker Variation on Receptor Affinity in Bifunctional Peptidomimetics

Data for hybrid compounds containing an opioid agonist (Tyr-D-Ala-Gly-Phe-NH₂) and an MC4R antagonist, connected by different linkers.

| Compound | Linker Type | Linker Structure | µ-Opioid Receptor Affinity (IC₅₀, nM) | δ-Opioid Receptor Affinity (IC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| Compound 1 | Short, Rigid | D-Ala | 110.1 | 345.9 | mdpi.com |

| Compound 2 | Short, Flexible | β-Ala | 125.7 | 312.8 | mdpi.com |

| Compound 3 | Long, Flexible | Ahx (Aminohexanoic acid) | 133.4 | 190.1 | mdpi.com |

| Compound 4 | Long, Rigid/Aromatic | 4-AMB (4-(Aminomethyl)benzoic acid) | 30.7 | 125.6 | mdpi.com |

The classic example of a homo-bivalent ligand is Biphalin (B1667298), which consists of two Tyr-D-Ala-Gly-Phe-NH units joined by a hydrazide bridge. wikipedia.orgnih.gov Its remarkable potency is attributed to its dimeric structure, which allows it to effectively meet the topographical requirements of the opioid receptors. nih.gov Studies on Biphalin analogues have shown that while the hydrazide linker is not strictly essential for activity and can be replaced, its nature plays a key role in the resulting pharmacological profile. wikipedia.orgoup.com For instance, elongating the linker with an alkyl chain, as in –NH-(CH₂)n-NH–, leads to a significant loss of MOR affinity and antinociceptive activity, confirming the critical role of the linker in maintaining the optimal orientation of the two pharmacophores. oup.com

Biochemical and Molecular Interaction Studies of Boc Tyr D Ala Gly Oh Analogues

Receptor Binding Kinetics and Selectivity Mechanisms

The tetrapeptide sequence Tyr-D-Ala-Gly-Phe is a fundamental motif found in many synthetic opioid peptides, influencing their binding affinity and selectivity for δ- and μ-opioid receptors. nih.gov Modifications to this core structure, including the addition of pharmacophores and alterations at the C-terminus, have been extensively studied to modulate receptor interaction.

For instance, multifunctional ligands have been developed that exhibit agonist activities at both μ- and δ-opioid receptors (MOR/DOR). nih.gov Structure-activity relationship (SAR) studies have revealed that specific amino acid substitutions can significantly alter binding profiles. The introduction of 2,6-dimethyl-tyrosine (Dmt) at the first position and N-methylated Phenylalanine (NMePhe) at the fourth position of a heptapeptide (B1575542) amide led to a ligand with binding and functional selectivity for MOR over DOR. nih.gov Conversely, substituting the fourth position with Phe(4-F) in a Dmt-containing peptide resulted in balanced binding affinities at MOR and DOR, though with higher agonist activity at DOR. nih.gov

The binding affinities of these analogues are typically determined through competitive radioligand binding assays. mdpi.comnih.gov In these assays, the ability of the synthetic peptide to displace a selective radioligand, such as [³H]DAMGO for MOR and [³H]Deltorphin II for DOR, from rat brain homogenates is measured. mdpi.com The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the ligand required to inhibit 50% of the radioligand binding.

The following table summarizes the binding affinities (IC₅₀ or Kᵢ) of several analogues for μ- and δ-opioid receptors.

| Compound/Ligand | μ-Opioid Receptor (MOR) Affinity (nM) | δ-Opioid Receptor (DOR) Affinity (nM) | Receptor Selectivity |

| H-Dmt-D-Ala-Gly-NMePhe-Pro-Leu-Trp-NH-Bn(3′,5′-(CF₃)₂) (Ligand 3) | Kᵢ = 1 | Kᵢ = 5 | MOR selective |

| H-Dmt-D-Ala-Gly-Phe(4-F)-Pro-Leu-Trp-NH-Bn(3′,5′-(CF₃)₂) (Ligand 5) | Kᵢ = 3 | Kᵢ = 1 | DOR selective |

| H-Tyr-D-Ala-Gly-Phe-NH-NH-C(=O)-3,5-(CF₃)₂Ph (Compound 1b) | IC₅₀ > 1000 | IC₅₀ = 413.45 | Low affinity for both |

| JZ031 (H-Tyr-D-Ala-Gly-Phe-NH-N=CH-[3′,5′-(CF₃)₂-Ph]) | IC₅₀ = 12.7 | IC₅₀ = 74.0 | MOR selective |

| H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Compound 3) | Kᵢ = 0.65 | Kᵢ = 10 | MOR selective |

Data sourced from multiple studies. nih.govmdpi.comscispace.comacs.org

The Tyr¹ residue is considered essential for opioid activity across various derivatives. vulcanchem.com Modifications at the C-terminus and the introduction of D-amino acids significantly influence receptor selectivity. vulcanchem.com For example, the substitution of Tyr with Dmt in some opioid peptides has been shown to dramatically increase affinity for the μ-receptor more than the δ-receptor. nih.gov The design of ligands with mixed μ- and δ-agonist activities is a strategy aimed at enhancing therapeutic effects while potentially reducing undesirable side effects associated with selective μ-opioid receptor ligands. nih.gov

Analogues of BOC-TYR-D-ALA-GLY-OH have been investigated for their potential as multifunctional ligands that also exhibit antagonist activity at the neurokinin-1 receptor (NK1R). nih.govnih.gov The rationale behind this dual-target approach is the potential for synergistic effects, as substance P, the endogenous ligand for NK1R, is involved in pain transmission. nih.govmdpi.com

The antagonist activity of these peptides at the NK1R is often evaluated in functional assays, such as measuring the inhibition of substance P-induced contractions in guinea pig ileum, with the results expressed as a Kₑ value. nih.gov Binding affinity for the human NK1 receptor (hNK1R) is also determined using radioligand binding assays. acs.org

The design of these bifunctional peptides often involves incorporating a known NK1R antagonist pharmacophore into the opioid peptide sequence. nih.govscispace.com For example, a common strategy is to attach a moiety derived from the 3',5'-(bistrifluoromethyl)-benzyl ester of N-acylated tryptophans to the C-terminus of the opioid peptide. nih.gov Modeling studies have suggested that the aromatic groups of these moieties can interact with key residues like His197 and His265 in the human NK1 receptor. nih.govwikipedia.org

The following table presents the NK1R binding affinities and antagonist activities for several representative compounds.

| Compound/Ligand | hNK1R Binding Affinity (Kᵢ, nM) | NK1R Antagonist Activity (Kₑ, nM) |

| H-Dmt-D-Ala-Gly-NMePhe-Pro-Leu-Trp-NH-Bn(3′,5′-(CF₃)₂) (Ligand 3) | 2.2 | 9.7 |

| H-Dmt-D-Ala-Gly-Phe(4-F)-Pro-Leu-Trp-NH-Bn(3′,5′-(CF₃)₂) (Ligand 5) | 1.4 | 25 |

| JZ031 (H-Tyr-D-Ala-Gly-Phe-NH-N=CH-[3′,5′-(CF₃)₂-Ph]) | Weak affinity | Not determined |

| H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Compound 3) | 14 | 26 |

| H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂ (Compound 5) | Not specified | Excellent antagonist activity |

| H-Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂ (Compound 7) | Not specified | Excellent antagonist activity |

Data compiled from various research articles. nih.govnih.govscispace.comacs.org

The C-terminal modification is not only a critical pharmacophore for NK1R antagonist activity but also acts as an "address" region that can influence the opioid agonist pharmacophore, which is structurally distant. acs.org Interestingly, while many designed compounds show potent NK1R binding, some modifications, such as the introduction of a hydrazone linker with a specific substituent, can result in only weak affinity for the NK1R. mdpi.comscispace.com

Investigation of Opioid Receptor Subtype Binding Properties (e.g., δ- and μ-Opioid Receptors)

G-Protein Coupled Receptor (GPCR) Activation and Signal Transduction Pathway Analysis

Opioid and neurokinin-1 receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govcreative-peptides.comnih.gov Upon ligand binding, these receptors undergo a conformational change that enables them to activate intracellular G-proteins, initiating a cascade of signaling events. creative-peptides.combiorxiv.org The G-proteins are heterotrimeric, consisting of Gα, Gβ, and Gγ subunits. creative-peptides.com The Gα subunit, which has several subtypes (Gαs, Gαi/o, Gαq/11, and Gα12/13), acts as a molecular switch, binding GTP in its active state and GDP in its inactive state. creative-peptides.comnih.gov

The functional activity of this compound analogues as agonists at opioid receptors is commonly assessed by measuring their ability to stimulate the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to cell membranes expressing the receptor of interest. nih.govmdpi.com This assay provides a measure of G-protein activation. nih.gov For example, opioid agonists typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

The signal transduction pathway for NK1R antagonists involves blocking the action of substance P. researchgate.net Substance P binding to NK1R typically activates Gαq/11 proteins, which in turn stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. creative-peptides.com Antagonists prevent this signaling cascade.

The efficacy of these peptide analogues can vary, with some acting as full agonists and others as partial agonists at the opioid receptors. umich.edu For example, in a [³⁵S]GTPγS assay, a series of cyclic tetrapeptides derived from Tyr-c[D-Cys-Phe-D-Pen]NH₂ all exhibited a maximal response at the μ-opioid receptor comparable to the full agonist fentanyl. umich.edu However, at the δ-opioid receptor, none of these peptides were able to produce a response equivalent to the full δ-agonist BW 373,U86. umich.edu This highlights that the structural requirements for receptor binding may differ from those for receptor activation. umich.edu

Enzymatic Stability and Degradation Pathways of this compound Derived Peptides

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by peptidases in biological systems. vulcanchem.commdpi.com Natural enkephalins, for instance, are quickly broken down by enzymes like aminopeptidases and enkephalinases, which cleave the Tyr¹-Gly² bond. mdpi.com The incorporation of a D-amino acid at the second position, as in the Tyr-D-Ala-Gly-Phe sequence, is a key strategy to confer resistance to this enzymatic hydrolysis. nih.govmdpi.com This modification sterically hinders the approach of peptidases, significantly increasing the peptide's metabolic stability. vulcanchem.commdpi.com

Peptides derived from this sequence are designed to resist both exopeptidases, which cleave amino acids from the ends of the peptide chain, and endopeptidases, which cleave internal peptide bonds. explorationpub.com The N-terminal Tyr residue is crucial for opioid activity, but the free amine group makes it susceptible to aminopeptidases. While the D-Ala² substitution protects against cleavage at that specific bond, other parts of the peptide may still be vulnerable. mdpi.com Cyclization is another strategy employed to limit conformational flexibility and reduce the chances of recognition by degrading enzymes. explorationpub.comnih.gov For example, cyclization with D-Cys² and D-Cys⁷ in one analogue resulted in a significantly improved half-life of over 24 hours. nih.gov

Several chemical modification strategies are employed to enhance the metabolic stability of peptides derived from the this compound scaffold.

D-Amino Acid Substitution: As previously mentioned, the substitution of L-amino acids with their D-enantiomers is a well-established method to protect against enzymatic degradation. mdpi.comacs.orgunibo.it The D-Ala² in the core sequence is a prime example, preventing the rapid cleavage of the Tyr¹-Gly² bond that occurs in natural enkephalins. mdpi.com This strategy can extend the half-life of these peptides from minutes to hours. vulcanchem.com

Glycosylation: The attachment of carbohydrate moieties to the peptide backbone, known as glycosylation, is another effective strategy to improve metabolic stability. nih.govrsc.org Glycosylation can sterically shield susceptible peptide bonds from enzymatic attack. rsc.org For example, the introduction of an O-β-glycosylated serine (Ser(Glc)) into a bifunctional opioid agonist/NK1 antagonist peptide significantly enhanced its stability. nih.gov One such analogue, where Ser(Glc) was introduced, had 70% of the compound remaining intact after 24 hours of incubation in rat plasma, a significant improvement over the non-glycosylated parent compound which had a half-life of 4.8 hours. nih.gov

Other Modifications:

N-methylation: The N-methylation of peptide bonds can also increase resistance to peptidases and is a common modification in medicinal chemistry. nih.govexplorationpub.com

C-terminal Amidation: Modifying the C-terminal carboxylic acid to an amide can prevent cleavage by carboxypeptidases. mdpi.com

Cyclization: Introducing cyclic constraints, such as disulfide bridges, can stabilize the peptide's bioactive conformation and hinder protease access. explorationpub.comnih.govacs.org

The following table summarizes the impact of different stabilization strategies on the metabolic half-life of selected peptide analogues.

| Peptide/Analogue | Modification Strategy | Metabolic Half-Life (T₁/₂) |

| Natural Enkephalins | None | Minutes |

| Ligand 3 (H-Dmt-D-Ala-Gly-NMePhe...) | D-amino acid, N-methylation | > 24 h in rat plasma |

| Ligand 5 (H-Dmt-D-Ala-Gly-Phe(4-F)...) | D-amino acid | ≈ 6 h in rat plasma |

| Ligand 7 (H-Tyr-D-Ala-Gly-Phe(4-F)...) | D-amino acid | > 2 h in rat plasma |

| Cyclized peptide (with D-Cys², D-Cys⁷) | D-amino acid, Cyclization | > 24 h |

| Glycosylated Analogue 6 (with Ser(Glc)) | D-amino acid, Glycosylation | > 24 h (70% intact) in rat plasma |

These strategies underscore the importance of chemical modifications in transforming a basic peptide scaffold into a more robust compound with improved pharmacokinetic properties suitable for further investigation.

Advanced Purification and Analytical Methodologies in Boc Tyr D Ala Gly Oh Research

Chromatographic Separation Techniques for Peptide Isolation and Purity Assessment

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the cornerstone for both the purification and analytical assessment of BOC-TYR-D-ALA-GLY-OH. The versatility of RP-HPLC allows for its application in both preparative and analytical scales.

Preparative and Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is the primary technique for the purification of this compound from crude synthetic mixtures. nih.gov This method separates the peptide from impurities based on its hydrophobicity. The crude peptide, once synthesized, is typically subjected to preparative RP-HPLC to achieve a high degree of purity, often exceeding 95-98%. rsc.orgmdpi.com The process involves using columns with a larger diameter packed with a stationary phase, commonly C8 or C18 silica (B1680970) gel. researchgate.net A gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to elute the peptide and separate it from more or less hydrophobic impurities. biopharminternational.comlcms.cz

Following preparative purification, analytical RP-HPLC is utilized to assess the final purity of the this compound. This is performed on a smaller scale using analytical columns, and the resulting chromatogram provides a quantitative measure of the peptide's purity by comparing the area of the main peak to the total area of all peaks. biopharminternational.com The purity is often confirmed using different buffer systems to ensure no co-eluting impurities are present.

Optimization of Chromatographic Parameters for Peptide Resolution

The successful separation of this compound from its impurities by RP-HPLC is highly dependent on the optimization of several chromatographic parameters. rsc.org The choice of the stationary phase is critical; C18 columns are widely used for their high hydrophobicity and retention of peptides, while C8 columns can offer different selectivity and may be advantageous in some cases. researchgate.net

The mobile phase composition, particularly the gradient of the organic solvent (e.g., acetonitrile), is a key parameter to optimize. A shallow gradient can improve the resolution between closely eluting peaks. researchgate.net The concentration of the ion-pairing agent, typically 0.1% TFA, is also crucial as it affects peptide retention time and peak shape by masking the charges on the free carboxyl and amino groups. nih.gov Furthermore, parameters such as flow rate, column temperature, and injection volume are systematically adjusted to achieve optimal separation, consistent retention times, and high theoretical plate counts. mdpi.com Design of Experiment (DoE) approaches are increasingly used to systematically optimize these parameters for robust and reproducible methods. mdpi.com

Table 1: Typical RP-HPLC Parameters for BOC-Peptide Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 or C8, 3-5 µm particle size | Stationary phase for hydrophobic interaction |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component, ion-pairing agent |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution |

| Gradient | Linear or step gradient of Mobile Phase B | To elute compounds with varying hydrophobicity |

| Flow Rate | 0.5 - 1.5 mL/min (analytical) | Controls retention time and resolution |

| Detection | UV at 214 nm and 280 nm | Peptide bond and Tyr aromatic ring absorption |

| Temperature | 25-40 °C | Affects viscosity and selectivity |

Advanced Spectroscopic Characterization for Structural Integrity and Homogeneity

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular structure and confirming its molecular weight.

Comprehensive Nuclear Magnetic Resonance (NMR) Assignments for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the precise structure of this compound. Both one-dimensional (¹H) and two-dimensional (¹³C, COSY) NMR experiments are conducted to assign all the proton and carbon signals to their respective atoms within the peptide. scienceopen.comrsc.org

In the ¹H NMR spectrum, characteristic signals are expected for the aromatic protons of the tyrosine side chain, the methyl protons of the D-alanine residue, the methylene (B1212753) protons of the glycine, and the protons of the BOC protecting group. nih.gov For instance, the aromatic protons of tyrosine typically appear as doublets in the δ 6.7-7.2 ppm region, while the D-alanine methyl group shows a doublet around δ 1.1-1.3 ppm. researchgate.netnih.gov The nine equivalent protons of the tert-butyl group of the BOC moiety are expected to produce a strong singlet signal around δ 1.4 ppm. rsc.orgnih.gov

¹³C NMR spectroscopy provides complementary information, with characteristic chemical shifts for the carbonyl carbons of the peptide bonds and the BOC group, as well as the various carbons of the amino acid side chains. rsc.orgrsc.orgchemicalbook.com The presence of all expected signals and their correct multiplicities and integrations in the NMR spectra serve as a definitive confirmation of the structural integrity of this compound.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in DMSO-d₆

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| BOC (CH₃)₃ | ~1.4 | Singlet |

| Tyr α-CH | ~4.2-4.4 | Multiplet |

| Tyr β-CH₂ | ~2.7-3.1 | Multiplet |

| Tyr Ar-H | ~6.6-7.1 | Doublets |

| Tyr OH | ~9.2 | Singlet |

| D-Ala α-CH | ~4.1-4.3 | Multiplet |

| D-Ala β-CH₃ | ~1.1-1.3 | Doublet |

| Gly α-CH₂ | ~3.6-3.8 | Multiplet |

| Amide NHs | ~7.9-8.5 | Doublets/Triplets |

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Impurity Profiling

Mass spectrometry (MS) is a critical tool for the verification of the molecular weight of this compound and for the identification and profiling of impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the accurate mass determination of the intact peptide, typically observed as the [M+H]⁺ or [M+Na]⁺ ion.

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. researchgate.net The resulting fragment ions (b- and y-ions) correspond to cleavages along the peptide backbone, and their masses can be used to reconstruct the amino acid sequence, thus confirming the Tyr-D-Ala-Gly sequence.

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for impurity profiling. biopharminternational.comlcms.czwaters.comlabrulez.com This technique allows for the assignment of a molecular weight to each peak observed in the HPLC chromatogram, enabling the identification of potential impurities such as deletion sequences (e.g., BOC-Tyr-Gly-OH), insertion sequences, or peptides with incompletely removed protecting groups. biopharminternational.com This is particularly important for detecting co-eluting impurities that might not be resolved by UV detection alone. biopharminternational.com

Electrophoretic Methods for Peptide Homogeneity and Isomer Separation

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a high-resolution separation method that is orthogonal to HPLC and can be employed to assess the homogeneity of this compound and to separate potential isomers. springernature.com

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-mass ratio. news-medical.netpan.olsztyn.pl For a protected peptide like this compound, CZE can be used to assess its electrophoretic homogeneity. The presence of a single, sharp peak would indicate a high degree of purity in terms of charge and size. nih.gov The separation can be optimized by adjusting parameters such as buffer pH, concentration, and the application of a high voltage. springernature.com

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes micelles as a pseudo-stationary phase and can separate both charged and neutral molecules based on their partitioning between the aqueous buffer and the micelles. amecj.com This technique could be particularly useful for separating this compound from any neutral, hydrophobic impurities that might be difficult to resolve by CZE.

Moreover, CE is a powerful tool for the separation of stereoisomers. nih.govresearchgate.netmdpi.com While this compound is synthesized with a specific D-alanine residue, the potential for racemization during synthesis exists. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte in CE to enable the separation of diastereomers, thus providing a method to assess the enantiomeric purity of the D-alanine residue within the peptide. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.